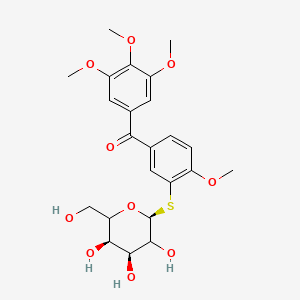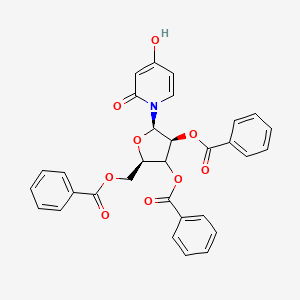
1-(4-(2-(2-(4-(((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)methyl)-1H-1,2,3-triazol-1-yl)ethoxy)ethoxy)benzyl)-N-hydroxy-1H-indole-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SZUH280 is a potent and selective proteolysis targeting chimera (PROTAC) histone deacetylase 8 (HDAC8) degrader. It has shown significant potential in inducing apoptosis in cancer cells and impeding DNA damage repair, thereby enhancing cellular radiosensitization .
Preparation Methods
The synthetic routes and reaction conditions for SZUH280 involve the use of specific ligands and E3 ubiquitin ligase. The compound is synthesized through a series of chemical reactions that link a ligand of the protein of interest (HDAC8) with a ligand of an E3 ubiquitin ligase . Industrial production methods are not explicitly detailed in the available literature, but the compound is typically prepared in research laboratories for scientific studies.
Chemical Reactions Analysis
SZUH280 undergoes several types of chemical reactions, including:
Degradation Reactions: Mediated by the CRBN E3 ubiquitin ligase, leading to the degradation of HDAC8.
Apoptosis Induction: Induces apoptosis in cancer cells in a dose-dependent manner.
Cell Cycle Arrest: Causes cell cycle arrest at the G2/M phase in A549 cells.
Common reagents and conditions used in these reactions include various concentrations of SZUH280 (ranging from 0.1 to 20 μM) and incubation times (ranging from 20 to 72 hours) . Major products formed from these reactions include degraded HDAC8 protein and apoptotic cancer cells .
Scientific Research Applications
SZUH280 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Cancer Research: SZUH280 is used to study the degradation of HDAC8 in cancer cells, leading to apoptosis and inhibition of cell proliferation
Chemotherapy Enhancement: The compound enhances the efficacy of chemotherapy by regulating oncogenic protein expression and suppressing cancer metastasis.
Radiosensitization: SZUH280 promotes cellular radiosensitization by hampering DNA damage repair in cancer cells.
Drug Development: It serves as a tool for developing new cancer therapeutics targeting HDAC8.
Mechanism of Action
SZUH280 exerts its effects through the following mechanisms:
HDAC8 Degradation: The compound binds to HDAC8 and recruits the CRBN E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of HDAC8
Apoptosis Induction: By degrading HDAC8, SZUH280 induces apoptosis in cancer cells.
DNA Damage Repair Inhibition: The compound hampers DNA damage repair, promoting cellular radiosensitization.
Comparison with Similar Compounds
SZUH280 is unique in its selective degradation of HDAC8. Similar compounds include other PROTACs targeting different histone deacetylases or proteins of interest. Some of these compounds are:
MS8815: A PROTAC degrader targeting EZH2 for triple-negative breast cancer.
OTS193320: A methyltransferase activity inhibitor targeting SUV39H2.
SZUH280 stands out due to its specific targeting of HDAC8 and its potent effects in inducing apoptosis and radiosensitization in cancer cells .
Properties
Molecular Formula |
C36H34N8O8 |
|---|---|
Molecular Weight |
706.7 g/mol |
IUPAC Name |
1-[[4-[2-[2-[4-[[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]phenyl]methyl]-N-hydroxyindole-6-carboxamide |
InChI |
InChI=1S/C36H34N8O8/c45-31-11-10-29(34(47)38-31)44-35(48)27-2-1-3-28(32(27)36(44)49)37-19-25-21-43(41-39-25)14-15-51-16-17-52-26-8-4-22(5-9-26)20-42-13-12-23-6-7-24(18-30(23)42)33(46)40-50/h1-9,12-13,18,21,29,37,50H,10-11,14-17,19-20H2,(H,40,46)(H,38,45,47) |
InChI Key |
OCXICBCMNKOWFI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC4=CN(N=N4)CCOCCOC5=CC=C(C=C5)CN6C=CC7=C6C=C(C=C7)C(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![tert-butyl N-(trideuteriomethyl)-N-[2-(trideuteriomethylamino)ethyl]carbamate](/img/structure/B12397595.png)
![(2Z,5E)-2-[(3-benzyl-1,3-thiazol-3-ium-2-yl)methylidene]-3-ethyl-5-(3-methyl-1,3-thiazolidin-2-ylidene)-1,3-thiazolidin-4-one;chloride](/img/structure/B12397607.png)
![4-Chloro-7-(2-deoxy-|A-D-erythro-pentofuranosyl)-5-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12397615.png)
![[3,5 Diiodo-Tyr7] Peptide T](/img/structure/B12397621.png)

![[(2R,4S,5R)-3,4-diacetyloxy-5-(5-cyano-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12397631.png)


